3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Overview
Description
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Recent Advances in Selective Catalytic Oxidation of Cyclohexene
This review highlights the significance of controlled oxidation reactions for cyclohexene, a compound structurally related to the one , to produce various industrially valuable intermediates. The ability to selectively target products through catalytic oxidation is crucial for both academic and industrial applications, suggesting a potential area of interest for the chemical (Cao et al., 2018).
Branched Chain Aldehydes in Food Flavors
This study reviews the formation and breakdown of branched aldehydes from amino acids, emphasizing their importance in food flavoring. Given the structural uniqueness of "3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one," it might also possess unique reactivity or application in the synthesis of flavor compounds, drawing a parallel to the discussed aldehydes (Smit, Engels, & Smit, 2009).
DNA Methyltransferase Inhibitors
Research on DNA methyltransferase inhibitors underscores the therapeutic potential of modifying epigenetic markers in treating malignancies. While the focus here is on nucleoside analogs, the exploration of other chemical frameworks, such as "this compound," for epigenetic modulation presents a fascinating avenue for future research (Goffin & Eisenhauer, 2002).
Synthetic Applications of Heterocycles
The utility of heterocyclic compounds as scaffolds in the synthesis of diverse chemical entities is well-documented. Given its unique structure, "this compound" could serve as a precursor or intermediate in synthesizing novel heterocycles with potential applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).
Serotonergic System and Neurotransmission
The study of serotonergic neurotransmission, particularly in relation to artificial amino acids and their analogs, provides insights into brain function and psychiatric disorders. Investigating the biochemical pathways and effects of novel compounds, including "this compound," could enhance our understanding of neurotransmitter systems and lead to new therapeutic approaches (Diksic & Young, 2001).
Properties
IUPAC Name |
3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUQTOIHVMSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=CC(=O)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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